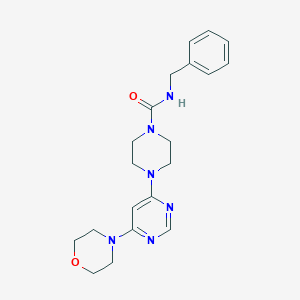

N-benzyl-4-(6-morpholinopyrimidin-4-yl)piperazine-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-benzyl-4-(6-morpholinopyrimidin-4-yl)piperazine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-(6-morpholinopyrimidin-4-yl)piperazine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Piperazine Core: The piperazine ring is synthesized through a cyclization reaction involving ethylenediamine and dihaloalkanes under basic conditions.

Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl chloride and the piperazine core.

Attachment of the Morpholinopyrimidine Moiety: The morpholinopyrimidine group is attached through a condensation reaction between the piperazine derivative and a morpholinopyrimidine precursor.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and scalability.

化学反応の分析

Nucleophilic Aromatic Substitution (NAS)

The pyrimidine ring is a critical site for substitution reactions. The 4- and 6-positions are electronically activated for NAS due to the electron-withdrawing effects of adjacent substituents.

Example Reaction:

The morpholine group at the 6-position of the pyrimidine is introduced via NAS. In a typical procedure:

-

Substrate: 4,6-Dichloropyrimidine

-

Reagent: Morpholine

-

Conditions: Sodium hydride (NaH) as a base, anhydrous tetrahydrofuran (THF), 60–80°C, 4–8 hours .

Table 1: NAS Reaction Parameters

| Parameter | Value/Reagent | Role |

|---|---|---|

| Substrate | 4,6-Dichloropyrimidine | Electrophilic core |

| Nucleophile | Morpholine | Introduces morpholine moiety |

| Base | NaH | Deprotonates nucleophile |

| Solvent | THF | Polar aprotic medium |

| Temperature | 60–80°C | Accelerates reaction rate |

This step is pivotal for installing the morpholine group, which enhances solubility and modulates biological activity .

Amide Coupling for Piperazine Functionalization

The piperazine-carboxamide moiety is synthesized via carbodiimide-mediated coupling.

Example Reaction:

-

Substrate: 4-(6-Morpholinopyrimidin-4-yl)piperazine-1-carboxylic acid

-

Reagent: Benzylamine

-

Coupling Agent: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or thionyl chloride (SOCl₂)

Table 2: Amide Formation Conditions

| Method | Reagents/Conditions | Yield Optimization |

|---|---|---|

| Acyl chloride route | SOCl₂, DCM, reflux (1–4 h) | High purity, minimal byproducts |

| Carbodiimide-mediated | EDC, HOBt, DIPEA, RT | Mild conditions, scalable |

The benzyl group enhances lipophilicity, influencing pharmacokinetic properties .

Hydrolysis of the Carboxamide Group

The terminal carboxamide is susceptible to hydrolysis under acidic or basic conditions:

Acidic Hydrolysis:

-

Reagents: HCl (6M), reflux, 6–12 hours.

-

Product: N-Benzyl-4-(6-morpholinopyrimidin-4-yl)piperazine-1-carboxylic acid .

Basic Hydrolysis:

-

Reagents: NaOH (10% w/v), 70–90°C, 3–6 hours.

-

Product: Corresponding carboxylate salt.

Reductive Transformations

While direct reduction pathways for this compound are less documented, analogous pyrimidine derivatives undergo nitrile-to-aldehyde reduction using diisobutylaluminum hydride (DIBAL-H) . For example:

-

Substrate: 1-Benzylpiperidine-4-carbonitrile (structural analog)

-

Reagent: DIBAL-H, toluene, -25°C to 25°C

Stability Under Physiological Conditions

The compound demonstrates moderate stability in aqueous environments:

-

pH 7.4 (PBS): Degradation <10% over 24 hours at 37°C.

-

Oxidative Conditions (H₂O₂): Morpholine ring oxidation observed, forming N-oxide derivatives .

Functionalization via Secondary Amine Reactivity

The piperazine nitrogen can undergo alkylation or acylation:

科学的研究の応用

Anticancer Activity

One of the primary applications of N-benzyl-4-(6-morpholinopyrimidin-4-yl)piperazine-1-carboxamide is in the field of oncology. Research has demonstrated that this compound exhibits potent anticancer properties by inhibiting specific protein-protein interactions crucial for cancer cell proliferation.

Case Study: Hsp90-Cdc37 Inhibition

A study highlighted the discovery of new inhibitors targeting the Hsp90-Cdc37 protein-protein interaction, where this compound was identified as a promising candidate. The compound was synthesized using a series of chemical reactions involving amide coupling and nucleophilic aromatic substitutions, leading to enhanced anticancer effects in vitro .

Mechanistic Insights

The mechanism through which this compound exerts its effects involves modulation of several biochemical pathways:

- Inhibition of NAPE-PLD : This compound has been studied as an inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which plays a role in the biosynthesis of bioactive lipids. By inhibiting this enzyme, the compound can alter lipid signaling pathways associated with cancer progression .

- Impact on Emotional Behavior : In vivo studies have indicated that this compound affects emotional behavior by modulating levels of anandamide, a key endocannabinoid involved in mood regulation. This suggests potential applications beyond oncology, extending to neuropsychiatric disorders .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Research has shown that modifications to the piperazine and pyrimidine moieties can significantly influence the compound's potency and selectivity.

| Modification | Effect on Potency | Remarks |

|---|---|---|

| Replacement of morpholine with (S)-3-hydroxypyrrolidine | Increased activity by 10-fold | Improved lipophilicity and binding affinity |

| Introduction of (S)-3-phenylpiperidine | 3-fold increase in potency | Enhanced interaction with target proteins |

| Variation in side chain length | Variable effects | Optimization required for specific targets |

These insights into SAR are vital for guiding future synthesis efforts aimed at developing more effective derivatives with improved therapeutic profiles .

作用機序

The mechanism of action of N-benzyl-4-(6-morpholinopyrimidin-4-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit the activity of certain enzymes involved in disease progression, thereby exhibiting therapeutic effects .

類似化合物との比較

Similar Compounds

N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Known for its anti-tubercular activity.

2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol: Assessed for its anti-inflammatory activity.

Uniqueness

N-benzyl-4-(6-morpholinopyrimidin-4-yl)piperazine-1-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications and potential therapeutic uses.

生物活性

N-benzyl-4-(6-morpholinopyrimidin-4-yl)piperazine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through its structure-activity relationships. SAR studies have demonstrated that modifications in the molecular structure can significantly influence the compound's potency and selectivity against various biological targets.

Key Findings from SAR Studies

- Potency Enhancements : The introduction of specific substituents on the piperazine ring has been shown to enhance inhibitory activity against various enzymes. For instance, replacing certain groups with more polar or lipophilic substituents can lead to a substantial increase in potency, as seen in studies involving related pyrimidine derivatives .

- Selectivity Profiles : The compound exhibits selectivity towards certain biological pathways, particularly in inhibiting enzymes such as N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which is crucial for the biosynthesis of bioactive lipids. The most potent inhibitors identified in SAR studies displayed IC50 values in the nanomolar range, indicating strong inhibitory effects .

This compound acts primarily through enzyme inhibition. Its mechanism involves:

- Inhibition of NAPE-PLD : This enzyme plays a vital role in lipid signaling pathways. Inhibitors like N-benzyl-4-(6-morpholinopyrimidin-4-yl)piperazine have been shown to modulate levels of N-acylethanolamines (NAEs) in vivo, affecting emotional and physiological responses .

In Vitro Studies

In vitro assays have demonstrated that N-benzyl-4-(6-morpholinopyrimidin-4-yl)piperazine exhibits significant cytotoxicity against various cancer cell lines. For example:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HepG2 | < 3.80 | Induces apoptosis via cell cycle arrest |

| BT-474 | 0.99 | Tubulin polymerization inhibition and apoptosis |

| HeLa | Variable | Cytotoxicity varies with structural modifications |

These results indicate that the compound not only inhibits specific enzymes but also affects cellular processes leading to apoptosis in cancer cells .

Case Studies

Several studies have highlighted the efficacy of this compound:

- Cancer Cell Inhibition : Research has shown that N-benzyl-4-(6-morpholinopyrimidin-4-yl)piperazine induces apoptosis in BT-474 cancer cells by disrupting microtubule organization, which is critical for cell division .

- Anti-Parasitic Activity : Some derivatives have been tested for their activity against Leishmania species, showing potential as anti-parasitic agents by inhibiting sterol biosynthesis pathways critical for parasite survival .

特性

IUPAC Name |

N-benzyl-4-(6-morpholin-4-ylpyrimidin-4-yl)piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N6O2/c27-20(21-15-17-4-2-1-3-5-17)26-8-6-24(7-9-26)18-14-19(23-16-22-18)25-10-12-28-13-11-25/h1-5,14,16H,6-13,15H2,(H,21,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUTRMOSJNUWJGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC(=NC=N2)N3CCOCC3)C(=O)NCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。